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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

crystallographic analysis of the OXA-1 β-lactamase, a key enzyme in antibiotic resistance. This

document is intended to guide researchers through the process of determining the three-

dimensional structure of OXA-1, both in its apo form and in complex with potential inhibitors, to

facilitate structure-based drug design.

Introduction
OXA-1 is a class D β-lactamase that confers resistance to a broad spectrum of β-lactam

antibiotics, particularly oxacillin.[1][2] Understanding its three-dimensional structure is

paramount for the development of novel inhibitors that can overcome this resistance

mechanism. X-ray crystallography provides atomic-level insights into the enzyme's active site,

catalytic mechanism, and interactions with substrates and inhibitors. This information is

invaluable for the rational design of new therapeutic agents.

The catalytic mechanism of OXA-1, like other class D β-lactamases, is distinguished by the

crucial role of a carboxylated lysine residue (Lys70) in the active site, which acts as a general

base for both acylation and deacylation steps.[1] The crystallographic structure of the

Escherichia coli OXA-1 β-lactamase has been determined at high resolution, revealing a

monomeric protein, in contrast to the dimeric nature of other OXA enzymes like OXA-10.[3]
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Data Presentation
The following tables summarize key quantitative data from crystallographic studies of the OXA-

1 enzyme.

Table 1: Crystallographic Data and Refinement Statistics for Apo and Ligand-Bound OXA-1

Structures

PDB ID Description
Resolution
(Å)

Space
Group

Unit Cell
Parameters
(a, b, c in Å;
α, β, γ in °)

R-work / R-
free

1M6K Apo OXA-1 1.50 P1

a=36.0,

b=51.6,

c=72.9,

α=70.2,

β=84.1,

γ=81.5

0.182 / 0.203

3ISG

OXA-1 in

complex with

doripenem

1.40 P1

a=36.1,

b=51.8,

c=73.2,

α=70.2,

β=84.1,

γ=81.4

0.184 / 0.206

4MLL

Deacylation-

deficient

mutant

(K70D) of

OXA-1 in

complex with

oxacillin

1.37 P1

a=36.0,

b=51.7,

c=72.9,

α=70.2,

β=84.1,

γ=81.5

0.163 / 0.196

Table 2: Kinetic Parameters for OXA-1 Hydrolysis of Various β-Lactam Substrates
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Substrate KM (µM) kcat (s-1)

Oxacillin 31 577

Ampicillin 31 357

Cephaloridine 80 16

Nitrocefin 9 94

Data presented in the tables were compiled from publicly available information.[2]

Experimental Protocols
The following protocols provide a detailed methodology for the crystallographic analysis of the

OXA-1 enzyme, from gene cloning to structure determination.

Protocol 1: Gene Cloning, Expression, and Protein
Purification of OXA-1

Gene Cloning:

The blaOXA-1 gene is amplified by PCR from a suitable source, such as a clinical isolate

of E. coli.

Appropriate restriction sites (e.g., NdeI and BamHI) are incorporated into the PCR

primers.

The amplified gene is ligated into an expression vector, such as pET12a(+)-KM or pET-

28a.

The resulting plasmid is transformed into a cloning host (e.g., E. coli DH5α) for sequence

verification.

Protein Expression:

The verified plasmid is transformed into an expression host, typically E. coli BL21(DE3).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.uniprot.org/uniprotkb/P13661/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing

the appropriate antibiotic (e.g., kanamycin).

The starter culture is grown overnight at 37°C with shaking.

A large-scale culture is inoculated with the overnight culture and grown at 37°C until the

optical density at 600 nm (OD600) reaches 0.6-0.8.

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 22-

28°C) to enhance soluble protein expression.

Cell Lysis and Protein Purification:

Cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole).

Cells are lysed by sonication or high-pressure homogenization on ice.

The lysate is clarified by centrifugation to remove cell debris.

If a His-tagged construct is used, the supernatant is loaded onto a Ni-NTA affinity

chromatography column.

The column is washed with the lysis buffer containing a low concentration of imidazole

(e.g., 20 mM).

The protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).

Further purification is achieved by size-exclusion chromatography to remove aggregates

and ensure homogeneity.

Protein purity is assessed by SDS-PAGE, and the concentration is determined using a

spectrophotometer or a protein assay (e.g., Bradford or BCA).
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Protocol 2: Crystallization of OXA-1
Protein Preparation for Crystallization:

The purified OXA-1 protein is concentrated to 5-10 mg/mL in a buffer suitable for

crystallization (e.g., 20 mM HEPES pH 7.5).

The protein solution should be filtered through a 0.22 µm filter to remove any precipitates.

Crystallization Screening:

Initial crystallization conditions are screened using commercially available sparse-matrix

screens.

The hanging-drop or sitting-drop vapor diffusion method is commonly used.

Hanging-Drop Vapor Diffusion Method:

A 1-2 µL drop of the concentrated protein solution is mixed with an equal volume of the

reservoir solution on a siliconized coverslip.

The coverslip is inverted and sealed over a well containing 500 µL of the reservoir

solution.

A known successful crystallization condition for OXA-1 is a reservoir solution containing

10-15% (w/v) PEG 8000 and 0.05 M HEPES buffer at pH 7.5.

Trays are incubated at a constant temperature, typically 20°C.

Crystals usually appear within a few days to a week.

Protocol 3: X-ray Diffraction Data Collection and
Processing

Crystal Harvesting and Cryo-protection:

Crystals are carefully harvested from the drop using a nylon loop.
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For data collection at cryogenic temperatures (100 K), the crystal is briefly soaked in a

cryoprotectant solution to prevent ice formation. The cryoprotectant is typically the

reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene glycol.

The crystal is then flash-cooled in liquid nitrogen.

X-ray Diffraction Data Collection:

Data is collected at a synchrotron beamline or with a home-source X-ray diffractometer.

A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.

Data collection parameters such as exposure time, oscillation range, and detector

distance are optimized to obtain a complete dataset with good resolution and signal-to-

noise ratio.

Data Processing:

The diffraction images are processed using software packages such as HKL-2000,

MOSFLM, or XDS.

This involves indexing the diffraction spots, integrating their intensities, and scaling the

data from all images.

The output is a file containing the unique reflection intensities and their standard

deviations.

Visualizations
The following diagrams illustrate the experimental workflow for the crystallographic analysis of

OXA-1 and its catalytic mechanism.
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Fig 1. Experimental workflow for OXA-1 crystallographic analysis.
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Fig 2. Catalytic mechanism of OXA-1 β-lactamase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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